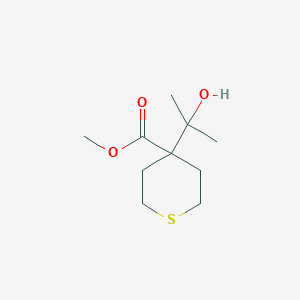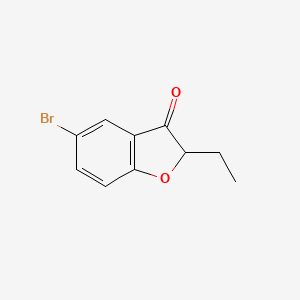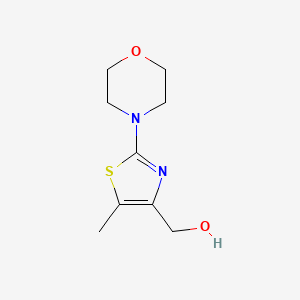
(5-Methyl-2-morpholinothiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-morpholinothiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring and a methanol group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-morpholinothiazol-4-yl)methanol typically involves the reaction of 2-morpholinothiazole with formaldehyde and a methylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction conditions, and purification steps such as crystallization or distillation to achieve the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-2-morpholinothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-morpholinothiazol-4-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5-Methyl-2-morpholinothiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-methylthiazole-4-carboxylate
- Methyl 2-amino-5-bromothiazole-4-carboxylate
- Methyl 2-amino-5-chlorothiazole-4-carboxylate
Uniqueness
(5-Methyl-2-morpholinothiazol-4-yl)methanol is unique due to the presence of both a morpholine ring and a methanol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these specific functional groups are required.
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
(5-methyl-2-morpholin-4-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(6-12)10-9(14-7)11-2-4-13-5-3-11/h12H,2-6H2,1H3 |
InChI-Schlüssel |
UEPBCEHLQBXDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)N2CCOCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
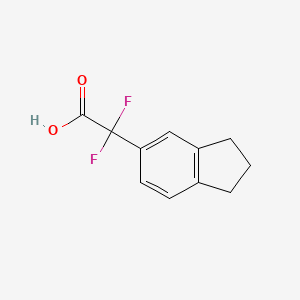
![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
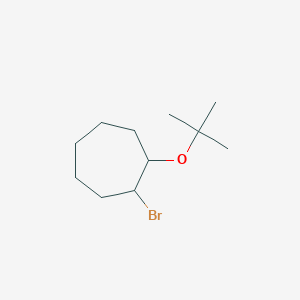
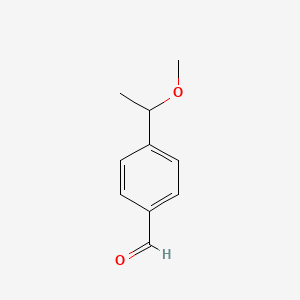


![((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine](/img/structure/B13326300.png)
![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
